molecular formula C11H15NO3 B12121673 2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid

2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid

Cat. No.: B12121673
M. Wt: 209.24 g/mol
InChI Key: YGBUDLWPCYKYNQ-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid is an organic compound that belongs to the class of acetic acids It features a dimethylamino group and a methoxyphenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction.

    Acidification: The intermediate is then subjected to acidification to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis process.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-phenylacetic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(Dimethylamino)-2-(4-methoxyphenyl) acetic acid: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

2-(Dimethylamino)-2-(3-methoxyphenyl) acetic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(dimethylamino)-2-(3-methoxyphenyl)acetic acid

InChI

InChI=1S/C11H15NO3/c1-12(2)10(11(13)14)8-5-4-6-9(7-8)15-3/h4-7,10H,1-3H3,(H,13,14)

InChI Key

YGBUDLWPCYKYNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

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